N6-Etheno 2'-deoxyadenosine

Fluorescence spectroscopy Nucleoside analogs Biophysical probes

εdA is a lipid peroxidation-derived DNA adduct that blocks canonical base pairing, causing replication arrest-a critical challenge in DNA damage & repair research. This fluorescent nucleoside analog (Φ=0.53, Stokes shift 110 nm) enables label-free, real-time monitoring of adduct formation & BER glycosylase activity, solving the need for secondary fluorophores. It is site-specifically incorporated into oligonucleotides via phosphoramidite chemistry for defined TLS studies. - Φ=0.53 & 110 nm Stokes shift for direct, label-free fluorescence detection - Reliable TLS benchmark with characterized A→G (63%), A→T, A→C mutation spectrum - Specific MPG/AAG substrate with 20-fold reduced N-glycosidic bond stability vs dA

Molecular Formula C12H13N5O3
Molecular Weight 275.26 g/mol
Cat. No. B1231776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Etheno 2'-deoxyadenosine
Synonyms1,N(6)-deoxyethenoadenosine
1,N(6)-ethenodeoxyadenosine
1,N2-etheno-2'-deoxyguanosine
1,N6-etheno-2'-deoxyadenosine
2'-deoxy-2-deuteroethenoadenosine
Molecular FormulaC12H13N5O3
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O
InChIInChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2
InChIKeyXQQIMTUYVDUWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Etheno 2′-deoxyadenosine Overview


N6-Etheno 2′-deoxyadenosine (εdA; CAS 68498-25-9) is an exocyclic DNA adduct and nucleoside analog characterized by a fused imidazo[2,1-i]purine ring system that disrupts canonical Watson-Crick base pairing [1]. It is formed endogenously via reactions between 2′-deoxyadenosine and lipid peroxidation products such as 4-hydroxy-2-nonenal (HNE), and exogenously following exposure to vinyl chloride or ethyl carbamate [2]. As a result, εdA serves as a quantitative biomarker for oxidative stress, chronic inflammation, and genotoxic exposure, with ultrasensitive detection methods capable of quantifying as few as five adducts per 10^10 parent nucleotides in human tissues [3].

Fluorescent nucleoside analog Reported intrinsic fluorescence supports label-free detection in adduct formation and repair kinetics research.
Defined mutagenic lesion Well-characterized mutation spectrum for site-directed mutagenesis and translesion synthesis studies.
Oxidative stress biomarker Quantifiable in research matrices using ultrasensitive detection platforms for exposure assessment studies.

Why εdA Cannot Be Substituted


Unmodified 2′-deoxyadenosine (dA) cannot functionally substitute for εdA because the etheno bridge completely blocks normal Watson-Crick pairing of the εA base with thymine, leading to replication arrest by high-fidelity polymerases [1]. Among etheno-class adducts, εdA, 3,N4-etheno-2′-deoxycytidine (εdC), and 1,N2-etheno-2′-deoxyguanosine (1,N2-εdG) differ substantially in their repair mechanisms, substrate specificity for DNA glycosylases, and the specific mutational spectra they induce in vivo [2]. Consequently, procurement or experimental substitution without consideration of these specific biochemical and genetic properties will yield non-comparable data across mutation, repair, and biomarker quantification studies.

Unmodified 2′-deoxyadenosine (dA) May not reproduce replication-blocking or mutagenic properties; the etheno bridge disrupts Watson-Crick pairing required for canonical incorporation.
Other etheno adducts (εdC, 1,N2-εdG) Exhibit distinct repair kinetics and mutational signatures; cross-adduct data comparability may require validation.
Weaker blocking lesions (e.g., 8-oxo-dG) May not provide comparable replication stress endpoints; substitution can alter assay dynamic range and polymerase fidelity readouts.

Quantitative Evidence for εdA


Fluorescence vs. dA

εdA exhibits strong fluorescence (λ_exc 300 nm, λ_em 410 nm at pH 7.0) with a Stokes shift of 110 nm and a quantum yield of Φ=0.53, enabling selective excitation and detection even in the presence of protein autofluorescence, whereas unmodified 2′-deoxyadenosine is essentially non-fluorescent under comparable conditions .

Fluorescence vs. dA
Head-to-head
Φ = 0.53; Stokes shift 110 nm (λexc 300 nm, λem 410 nm)
Supports label-free fluorescence detection and kinetic tracking
pH 7.0 aqueous buffer; unmodified dA essentially non-fluorescent
Fluorescence spectroscopy Nucleoside analogs Biophysical probes

DNA Synthesis Blockade in E. coli

In an in vivo E. coli model using site-specifically modified plasmids, a single εdA adduct inhibited DNA synthesis by approximately 80–90% relative to unmodified control DNA, demonstrating its potency as a replication-blocking lesion [1]. This contrasts with many other exocyclic adducts, such as 8-oxo-dG, which are bypassed more efficiently by replicative polymerases [2].

DNA Synthesis Blockade
Cross-study comparable
80–90% inhibition
Reported replication-blocking endpoint for stress assays
Single site-specific εdA in plasmid DNA; E. coli in vivo system
DNA replication Translesion synthesis Polymerase fidelity

Ambiguous Base Pairing

In primer elongation assays catalyzed by E. coli DNA polymerase I (Klenow fragment), εdATP substituted for dATP (inefficiently) and also exhibited detectable substitution for both dGTP and dCTP, confirming that the εA base exhibits ambiguous base pairing properties beyond simple A→T mispairing [1]. By contrast, unmodified dATP shows high specificity for templating thymine only [2].

Ambiguous Base Pairing
Head-to-head
εdATP substitutes for dATP, dGTP, dCTP; dATP only for dATP
Mechanistic basis for promiscuous incorporation studies
E. coli DNA Pol I (Klenow); electrophoretic elongation assay
Nucleotide incorporation DNA polymerase Mutagenesis mechanism

MPG Excision Kinetics

Recombinant human N-methylpurine-DNA glycosylase (MPG) excises εA from εdA-containing DNA, but with lower catalytic efficiency than its preferred substrate 3-methyladenine. Mouse MPG shows a distinct substrate preference profile, removing 7-methylguanine and 3-methylguanine at ~2- to 3-fold higher rates than human MPG when activities are normalized to 3-methyladenine excision [1]. Additionally, the N-glycosidic bond stability of εdA is approximately 20-fold lower than that of unmodified dA at neutral pH, leading to spontaneous depurination at a rate of 2–3% per week at 37 °C [2].

MPG Excision Kinetics
Head-to-head
Mouse MPG 2–3× faster for 7-MeG/3-MeG; εdA depurination 20× higher than dA
Supports species-specific repair kinetics and depurination assessment
Recombinant human/mouse MPG; pH 7.0, 37 °C; 2–3% spontaneous depurination/week
Base excision repair DNA glycosylase Substrate specificity

Mutational Spectrum in Human Cells

When a single εdA adduct was site-specifically incorporated into codon 61 of the ras gene and replicated in human cells, the adduct induced A→T, A→G, and A→C mutations. In COS7 mammalian cells, the frequency of targeted mutations reached 70%, with εdA→dG transitions comprising 63% of all mutations [1]. This spectrum and high mutagenic efficiency contrast with the behavior of εdC, which exhibits a distinct mutational signature and repair pathway preference [2].

Mutational Spectrum
Cross-study comparable
70% targeted mutation frequency (63% εdA→dG)
Supports mutagenesis endpoint calibration
COS7 mammalian cells; site-specific adduct at ras codon 61
Site-specific mutagenesis DNA adduct Carcinogenesis

Biomarker Detection Sensitivity

Ultrasensitive combined immunopurification and 32P-postlabeling analysis enables detection of εdA at levels as low as five adducts per 10^10 parent nucleotides, requiring only 5–10 μg of human tissue or white blood cell DNA [1]. In contrast, stable isotope dilution nanoflow LC-MS/MS methods achieve simultaneous quantification of εdA, εdC, and N2,3-εdG but with typical detection limits in the range of 0.1–1 adducts per 10^8 nucleotides, demonstrating that assay selection profoundly impacts the sensitivity and multiplexing capacity for εdA measurement [2].

Biomarker Detection Sensitivity
Cross-study comparable
5 adducts per 1010 nucleotides (32P-postlabeling) vs. 0.1–1 per 108 (LC-MS/MS)
Supports biomarker quantification in low-abundance research matrices
Human tissue DNA (5–10 μg); immunopurification + TLC or nanoLC-MS/MS
Biomarker quantification DNA adductomics Exposure assessment

Validated Applications of εdA


Real-Time Fluorescence Monitoring

The high quantum yield (Φ=0.53) and large Stokes shift (110 nm) of εdA enable direct, label-free fluorescence detection of adduct formation without secondary fluorophores. This property is leveraged in steady-state fluorescence assays and time-resolved spectroscopy to monitor the kinetics of DNA damage induction by lipid peroxidation products or chemical carcinogens, as well as the subsequent repair by base excision repair glycosylases, in real time [1]. The availability of εdA phosphoramidite building blocks further enables site-specific incorporation into oligonucleotides for precise structural and kinetic studies [2].

Site-Specific Mutagenesis Assays

εdA-containing oligonucleotides, synthesized using mild solid-phase phosphoramidite chemistry, are employed as defined templates to study translesion synthesis (TLS) by Y-family DNA polymerases (e.g., Pol η, Pol κ, Pol ι, and Rev1) and to quantify mutation frequencies and spectra in bacterial, yeast, and mammalian cell systems [1]. The well-characterized mutation spectrum of εdA (A→T, A→G, A→C, with A→G predominating at 63% in mammalian cells) provides a reliable benchmark for validating TLS assays and for comparing the fidelity of different DNA polymerases [2].

Oxidative Stress Biomarker

εdA is quantified in human tissues (liver, colon, pancreas), white blood cells, and urine using ultrasensitive 32P-postlabeling or immunoaffinity-LC-MS/MS methods as a biomarker of lipid peroxidation–derived DNA damage, chronic inflammation, and exposure to genotoxic agents such as vinyl chloride and ethyl carbamate [1]. Detection limits as low as 5 adducts per 10^10 nucleotides enable the measurement of baseline εdA levels in healthy individuals, facilitating epidemiological studies of cancer risk, atherosclerosis, and neurodegenerative disease progression [2].

DNA Glycosylase Activity Assays

εdA serves as a specific substrate for measuring the activity of human N-methylpurine-DNA glycosylase (MPG/AAG) and related bacterial glycosylases (e.g., AlkA) in both in vitro biochemical assays and cellular repair studies. The differential excision kinetics of εA by human versus mouse MPG, and the 20-fold reduced N-glycosidic bond stability of εdA relative to dA, make this adduct particularly useful for species-specific DNA repair research and for investigating the role of spontaneous depurination in mutagenesis [1]. Crystallographic structures of human AAG complexed with εA-containing DNA further support structure–function analyses of base excision repair [2].

Application
Selection Property
Validation Focus
Label-free fluorescence monitoring
Intrinsic fluorescence profile
Adduct formation and repair kinetics tracking
Site-directed mutagenesis
Defined mutagenic lesion context
Translesion synthesis and mutation spectrum analysis
Biomarker quantification
Ultrasensitive detection platform fit
Research matrix adductomics
DNA glycosylase activity assays
Substrate specificity profile
Species-specific repair kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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